3-Methyl-2-phenyl-2,3-dihydro-1-benzofuran
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Overview
Description
3-Methyl-2-phenyl-2,3-dihydrobenzofuran is a heterocyclic organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a fused benzene and furan ring system with a methyl group at the 3-position and a phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenyl-2,3-dihydrobenzofuran can be achieved through various methods. One common approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones under basic conditions . Another method includes the Pd-catalyzed alkene carboalkoxylation of 2-allylphenols . These methods typically require specific reaction conditions such as the use of bases, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of 3-Methyl-2-phenyl-2,3-dihydrobenzofuran often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-phenyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
Scientific Research Applications
3-Methyl-2-phenyl-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: It is explored as a lead compound for drug development due to its pharmacological activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-phenyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: Lacks the methyl and phenyl substituents, resulting in different chemical and biological properties.
2-Phenylbenzofuran: Similar structure but without the dihydro component, leading to variations in reactivity and biological activity.
3-Methylbenzofuran: Contains a methyl group but lacks the phenyl group, affecting its overall properties.
Uniqueness
3-Methyl-2-phenyl-2,3-dihydrobenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88329-95-7 |
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Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-methyl-2-phenyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C15H14O/c1-11-13-9-5-6-10-14(13)16-15(11)12-7-3-2-4-8-12/h2-11,15H,1H3 |
InChI Key |
BIOKQWRMTXWBKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC2=CC=CC=C12)C3=CC=CC=C3 |
Origin of Product |
United States |
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